5-HT6 Binding Affinity & Selectivity
EMDT oxalate demonstrates a Ki of 16 nM at human 5-HT6 receptors as determined by displacement of [³H]LSD in HEK293 cells transiently expressing h5-HT6 cDNA [1]. Relative to the endogenous ligand serotonin, EMDT oxalate provides markedly improved receptor subtype discrimination. While serotonin binds non-selectively across all 5-HT receptor families with submicromolar to nanomolar affinity, EMDT oxalate exhibits quantifiable selectivity windows: approximately 11-fold selective for 5-HT6 over 5-HT1A (Ki = 170 nM), 18-fold over 5-HT1D (Ki = 290 nM), 19-fold over 5-HT7 (Ki = 300 nM), and 289-fold over 5-HT5A (Ki = 4620 nM) . This selectivity profile enables experimental interrogation of 5-HT6-mediated signaling with reduced confounding contributions from other serotonergic receptor subtypes [2].
| Evidence Dimension | Receptor binding affinity (Ki) and selectivity window |
|---|---|
| Target Compound Data | 5-HT6 Ki = 16 nM; 5-HT1A Ki = 170 nM; 5-HT1D Ki = 290 nM; 5-HT7 Ki = 300 nM; 5-HT5A Ki = 4620 nM |
| Comparator Or Baseline | Endogenous serotonin: binds non-selectively to all 5-HT receptor subtypes; specific Ki values vary by subtype but typically lack meaningful selectivity windows |
| Quantified Difference | Selectivity ratios: 10.6× (5-HT1A/5-HT6), 18.1× (5-HT1D/5-HT6), 18.8× (5-HT7/5-HT6), 289× (5-HT5A/5-HT6) |
| Conditions | [³H]LSD displacement assay in HEK293 cells transiently expressing human 5-HT6 receptor cDNA; pH 7.4; 60 min incubation |
Why This Matters
Procurement of EMDT oxalate ensures a defined selectivity window that permits attribution of observed biological effects specifically to 5-HT6 receptor engagement, whereas substitution with non-selective serotonergic agents would introduce ambiguous polypharmacology.
- [1] BindingDB Entry BDBM34142. EMDT Ki = 16 nM at human 5-HT6 receptor (displacement of [³H]LSD in HEK293 cells). Data sourced from Cole DC, et al. Bioorg Med Chem Lett. 2005;15:1707-1711. View Source
- [2] Cole DC, Lennox WJ, Lombardi S, Ellingboe JW, Bernotas RC, Tawa GJ, Mazandarani H, Smith DL, Zhang G, Coupet J, Schechter LE. Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles as potent, selective 5-HT6 receptor agonists. Bioorg Med Chem Lett. 2005;15(7):1707-1711. View Source
